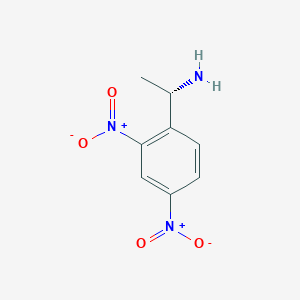
2-Methoxy-4-nitropyridine
Vue d'ensemble
Description
2-Methoxy-4-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitropyridine can be synthesized through several synthetic routes. One common method involves the nitration of 2-methoxypyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactions with precise control over temperature and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-4-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 2-methoxy-4-nitrobenzoic acid.
Reduction: Reduction typically results in the formation of 2-methoxy-4-aminopyridine.
Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
2-Methoxy-4-nitropyridine is similar to other nitro-substituted pyridines, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine. its unique substitution pattern gives it distinct chemical and biological properties. For example, the position of the nitro group can significantly impact the compound's reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-4-aminopyridine
2-Methoxy-4-methyl-5-nitropyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-methoxy-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQTLLPQFAGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708766 | |
| Record name | 2-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-54-5 | |
| Record name | 2-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-4-nitropyridine in the synthesis of nucleoside analogs?
A1: this compound serves as a crucial starting material for synthesizing various nucleoside analogs, specifically those structurally related to 5-fluorouracil and 5-fluorocytosine [, ]. These analogs are of significant interest due to their potential antiviral and anticancer activities. The presence of the methoxy and nitro groups in this compound allows for specific chemical transformations, enabling the construction of the desired nucleoside frameworks.
Q2: How is this compound used to synthesize 5-fluoro-3-deazacytidine?
A2: The synthesis of 5-fluoro-3-deazacytidine from this compound involves a multi-step process []. First, this compound is converted to 4-amino-5-fluoro-2-methoxypyridine through a reduction reaction. This compound then undergoes acetylation and subsequent condensation with a protected ribofuranosyl bromide. Finally, deprotection steps yield the target nucleoside, 5-fluoro-3-deazacytidine.
Q3: Can you elaborate on the importance of characterizing synthesized compounds like those derived from this compound?
A3: Characterizing the synthesized compounds is crucial for confirming their identity and purity, which is essential for further biological evaluation [, ]. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the structures and study their properties. These characterization data are critical for understanding structure-activity relationships and guiding the development of more potent and selective nucleoside analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)


